molecular formula C41H80NO8P B082169 Stearoyl-oleoyl-phosphatidyl ethanolamine CAS No. 14942-08-6

Stearoyl-oleoyl-phosphatidyl ethanolamine

Cat. No. B082169
CAS RN: 14942-08-6
M. Wt: 746 g/mol
InChI Key: JQKOHRZNEOQNJE-ZZEZOPTASA-N
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Description

Stearoyl-oleoyl-phosphatidyl ethanolamine (SOPE) is a phospholipid that is naturally found in cell membranes. It has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.

Mechanism Of Action

Stearoyl-oleoyl-phosphatidyl ethanolamine functions by altering the physical properties of cell membranes. It has been shown to increase membrane fluidity and permeability, which can enhance the uptake of drugs into cells. Additionally, Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to modulate the activity of various membrane-bound enzymes and receptors, leading to its various biochemical and physiological effects.

Biochemical And Physiological Effects

Stearoyl-oleoyl-phosphatidyl ethanolamine has various biochemical and physiological effects, including its role in membrane structure and function, its impact on cellular signaling pathways, and its potential as a therapeutic agent. Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to modulate the activity of various membrane-bound enzymes and receptors, leading to its impact on cellular signaling pathways. Additionally, Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent.

Advantages And Limitations For Lab Experiments

Stearoyl-oleoyl-phosphatidyl ethanolamine has various advantages and limitations for lab experiments. Its ability to enhance the uptake of drugs into cells makes it a promising compound for drug delivery systems. Additionally, its ability to modulate the activity of membrane-bound enzymes and receptors makes it a useful tool for studying cellular signaling pathways. However, the synthesis of Stearoyl-oleoyl-phosphatidyl ethanolamine can be time-consuming and expensive, limiting its widespread use in lab experiments.

Future Directions

There are various future directions for the study of Stearoyl-oleoyl-phosphatidyl ethanolamine, including its use in drug delivery systems, its potential as a biomarker for disease diagnosis, and its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of Stearoyl-oleoyl-phosphatidyl ethanolamine and its impact on cellular signaling pathways.

Synthesis Methods

Stearoyl-oleoyl-phosphatidyl ethanolamine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of stearic acid, oleic acid, and phosphatidyl ethanolamine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as phospholipase D and acyltransferase to catalyze the reaction between stearic acid, oleic acid, and phosphatidyl ethanolamine.

Scientific Research Applications

Stearoyl-oleoyl-phosphatidyl ethanolamine has various scientific research applications, including its use in drug delivery systems, as a biomarker for disease diagnosis, and as a potential treatment for various diseases. Stearoyl-oleoyl-phosphatidyl ethanolamine has been shown to enhance the uptake of drugs into cells, making it a promising compound for drug delivery systems. Additionally, Stearoyl-oleoyl-phosphatidyl ethanolamine levels have been found to be altered in various diseases such as cancer, making it a potential biomarker for disease diagnosis. Stearoyl-oleoyl-phosphatidyl ethanolamine has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential treatment for various diseases.

properties

CAS RN

14942-08-6

Product Name

Stearoyl-oleoyl-phosphatidyl ethanolamine

Molecular Formula

C41H80NO8P

Molecular Weight

746 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-

InChI Key

JQKOHRZNEOQNJE-ZZEZOPTASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine
1-stearoyl-2-oleoylphosphatidylethanolamine
SOPE-1,2
stearoyl-oleoyl-phosphatidyl ethanolamine

Origin of Product

United States

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